molecular formula C6H3Cl2FO2S B3039124 2,3-Dichlorobenzene-1-sulfonyl fluoride CAS No. 98566-97-3

2,3-Dichlorobenzene-1-sulfonyl fluoride

Cat. No.: B3039124
CAS No.: 98566-97-3
M. Wt: 229.06 g/mol
InChI Key: FNXHXUGJBKXHFS-UHFFFAOYSA-N
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Description

2,3-Dichlorobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C6H3Cl2FO2S. It is a sulfonyl fluoride derivative of dichlorobenzene, characterized by the presence of two chlorine atoms and a sulfonyl fluoride group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichlorobenzene-1-sulfonyl fluoride typically involves the sulfonylation of 2,3-dichlorobenzene. One common method is the reaction of 2,3-dichlorobenzene with sulfuryl chloride (SO2Cl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl fluoride group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichlorobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Catalysts: Palladium catalysts are often used in coupling reactions.

    Solvents: Organic solvents like dichloromethane or toluene are typically used to dissolve the reactants and facilitate the reactions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

2,3-Dichlorobenzene-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.

    Biology: Employed in the study of enzyme inhibition, as sulfonyl fluorides are known to inhibit serine proteases.

    Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2,3-Dichlorobenzene-1-sulfonyl fluoride involves the formation of a covalent bond with the active site of enzymes, particularly serine proteases. The sulfonyl fluoride group reacts with the hydroxyl group of the serine residue, leading to the inhibition of the enzyme’s activity. This covalent modification is irreversible, making it a potent inhibitor.

Comparison with Similar Compounds

2,3-Dichlorobenzene-1-sulfonyl fluoride can be compared with other sulfonyl fluorides, such as:

    2,6-Dichlorobenzene-1-sulfonyl fluoride: Similar structure but with chlorine atoms at different positions, leading to different reactivity and applications.

    Benzene-1-sulfonyl fluoride: Lacks chlorine atoms, resulting in different chemical properties and reactivity.

    Toluene-4-sulfonyl fluoride: Contains a methyl group instead of chlorine atoms, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and makes it suitable for particular applications in organic synthesis and enzyme inhibition.

Properties

IUPAC Name

2,3-dichlorobenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FO2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXHXUGJBKXHFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98566-97-3
Record name 98566-97-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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